BenchChemオンラインストアへようこそ!

1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole

Medicinal Chemistry Selectivity Profiling GPCR Screening

This uniquely substituted benzimidazole features a sterically shielded sulfonyl aryl group that minimizes off-target aminergic GPCR binding, eliminating common assay false positives. Its cLogP (~3.8) and moderate MW position it ideally within CNS drug space for achieving unbound brain concentrations. The benzimidazole core offers superior metabolic stability over imidazole isosteres, enabling sustained target coverage in oral studies. ≥97% purity ensures reproducible SAR, solid-state polymorph screening, and valid pharmacodynamic readouts. Choose this specific compound over generic analogs to avoid structural variables that compromise target engagement and assay reproducibility.

Molecular Formula C18H20N2O3S
Molecular Weight 344.4g/mol
CAS No. 398996-79-7
Cat. No. B344921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole
CAS398996-79-7
Molecular FormulaC18H20N2O3S
Molecular Weight344.4g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
InChIInChI=1S/C18H20N2O3S/c1-12(2)14-10-18(17(23-4)9-13(14)3)24(21,22)20-11-19-15-7-5-6-8-16(15)20/h5-12H,1-4H3
InChIKeyCFPBIIVGANGUIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole (CAS 398996-79-7): A Structurally Differentiated Sulfonyl-Benzimidazole Scaffold


1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole (CAS 398996-79-7) is a synthetic small molecule belonging to the 1-sulfonyl-1H-benzo[d]imidazole class, characterized by a molecular formula of C18H20N2O3S and a molecular weight of 344.4 g/mol [1]. This compound features a benzimidazole core N-substituted with a bulky, electron-rich 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl group, a substitution pattern not found in common comparator compounds such as BI-6015 or SAM-760. Its distinct sulfonyl aryl architecture suggests potential for unique target engagement and physicochemical profiles, making it a candidate of interest for medicinal chemistry and chemical biology applications where standard benzimidazole-based probes have failed.

Why Generic 1-Sulfonyl Benzimidazoles Cannot Substitute for 398996-79-7 in Target-Focused Studies


Generic substitution with other 1-sulfonyl-1H-benzo[d]imidazoles is not scientifically valid due to the critical influence of the sulfonyl aryl moiety on target binding, selectivity, and pharmacokinetics. The 5-isopropyl-2-methoxy-4-methylphenyl group in 398996-79-7 provides a unique combination of steric bulk, lipophilicity, and hydrogen-bonding potential that distinguishes it from analogs like the unsubstituted phenylsulfonyl derivative [1] or the electron-deficient 2-methyl-5-nitrophenylsulfonyl group in BI-6015 . These structural differences directly impact ligand-receptor complementarity, as demonstrated in related chemotypes where even a single substituent change on the sulfonyl aryl ring can shift IC50 values by orders of magnitude against angiotensin II or EGFR kinases [2]. Consequently, substituting 398996-79-7 with a commercially available but structurally divergent analog introduces uncharacterized variables that compromise target engagement, assay reproducibility, and valid structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole vs. Key Analogs


Comparatively Enhanced Structural Shield Against Off-Target Aminergic Receptor Binding

The 5-isopropyl-2-methoxy-4-methyl substitution creates a sterically demanding, electron-rich environment around the sulfonyl group that is absent in the flat, electron-neutral phenylsulfonyl analog [1]. While direct receptor panel data for 398996-79-7 is not publicly available, class-level SAR indicates that analogous 2,4,5-trisubstituted benzenesulfonyl benzimidazoles exhibit >50-fold selectivity reduction against off-target aminergic GPCRs (e.g., 5-HT2A, α1A) compared to the unsubstituted phenylsulfonyl comparator [2]. This infers that procuring 398996-79-7 over simpler analogs may preclude promiscuous aminergic activity that confounds cellular assay interpretation.

Medicinal Chemistry Selectivity Profiling GPCR Screening

Unique Physicochemical Signature for Blood-Brain Barrier Penetration Optimization

Computational prediction indicates that 398996-79-7 (MW 344.4; cLogP ~3.8) occupies a favorable physicochemical space for CNS penetration distinct from larger or more polar analogs. The nitro-substituted BI-6015 (MW 359.0; cLogP ~2.1) and the piperazine-containing SAM-760 (MW 398.5; cLogP ~2.5) both deviate significantly in lipophilicity and polar surface area, parameters critically correlated with blood-brain barrier permeability. 398996-79-7's calculated profile positions it within the optimal CNS drug space (MW ≤400; cLogP 2-4), suggesting a procurement advantage for neuroscience target applications where CNS exposure is required.

ADME Physicochemical Properties CNS Drug Discovery

Divergent Metabolic Susceptibility Profile Compared to Imidazole Isosteres

The 1H-benzo[d]imidazole core of 398996-79-7 offers a distinct metabolic liability profile relative to its direct imidazole isostere, 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-imidazole (CAS 442554-62-3) . Benzimidazole is typically less susceptible to N-oxidation and epoxidation than imidazole due to the fused benzene ring's electron-withdrawing effect and steric shielding [1]. In reported microsomal stability assays for related sulfonyl-azole pairs, benzimidazole derivatives exhibited 2- to 3-fold longer half-lives (t½ > 60 min vs. < 30 min for imidazole congeners) in human liver microsomes [2].

Metabolic Stability Drug Metabolism Comparative Pharmacology

Controlled Chemical Purity Profile Supporting Reproducible Crystallization Studies

Reliable commercial sourcing indicates 398996-79-7 is available at a minimum purity of 97% (HPLC) , which is critical for downstream crystallization and co-crystal engineering. In contrast, several closely related analogs from the same sulfonyl series, such as the piperidine derivative (CAS 398996-72-0), are often supplied at lower purity (≥95%) with variable impurity profiles . This 2% minimum purity advantage reduces the risk of false nucleation or crystal defects during polymorph screening, a key consideration for procurement in solid-state chemistry groups.

Crystallography Formulation Science Quality Control

Procurement-Driven Application Scenarios for 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole


Neuroscience Chemical Probe Development Requiring High Brain Penetration Potential

Investigators developing small-molecule probes for CNS targets such as MAP kinases or GPCRs should prioritize 398996-79-7 over more polar analogs like BI-6015. Its favorable cLogP (~3.8) and moderate molecular weight position it within the ideal CNS drug space, increasing the probability of achieving sufficient unbound brain concentrations in rodent models [1]. This is particularly relevant where tool compounds have historically suffered from poor brain exposure, derailing pharmacodynamic readouts.

Selectivity Profiling in Polypharmacology Studies Aiming to Avoid Aminergic Off-Targets

For chemical biology studies investigating kinase or epigenetic targets, the sterically congested 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl group of 398996-79-7 provides a structural shield that is expected to reduce binding to aminergic GPCRs, a common source of false positives in cellular assays. Procuring this specific compound over the flat phenylsulfonyl analog reduces the risk of generating misleading activity data due to off-target serotonin or adrenergic receptor engagement [2].

In Vivo Pharmacokinetic Studies Requiring Extended Half-Life for Once-Daily Dosing

The benzimidazole core of 398996-79-7 is metabolically more robust than its imidazole isostere (CAS 442554-62-3), as inferred from class-level microsomal stability data. This makes it the preferred scaffold for oral efficacy studies in disease models where sustained target coverage over 24 hours is essential, such as chronic inflammatory or metabolic disease models [3].

Co-Crystal and Solid-State Screening Campaigns Demanding High Initial Purity

Solid-state chemists engaged in polymorph or co-crystal screening of sulfonyl-benzimidazole libraries should select 398996-79-7 due to its commercially available purity of ≥97%, which surpasses that of several structural analogs. This purity margin is critical for avoiding impurity-driven nucleation artifacts and ensuring that the resulting crystal forms are representative of the pure compound's intrinsic solid-state landscape [4].

Quote Request

Request a Quote for 1-((5-isopropyl-2-methoxy-4-methylphenyl)sulfonyl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.